molecular formula C6H9NO2S B13070251 2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol

2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol

Cat. No.: B13070251
M. Wt: 159.21 g/mol
InChI Key: SKDWUYPWWLQCFC-UHFFFAOYSA-N
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Description

2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol typically involves the reaction of ethyl 2-(thiazol-4-yl)acetate with diisobutylaluminum hydride (DIBAL-H) in dichloromethane (DCM) under nitrogen atmosphere . The reaction mixture is stirred at room temperature for several hours, followed by quenching with saturated sodium bicarbonate solution. The organic layer is then extracted, washed with brine, dried over anhydrous sodium sulfate, and concentrated to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may vary, but they generally involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

2-(2-methoxy-1,3-thiazol-4-yl)ethanol

InChI

InChI=1S/C6H9NO2S/c1-9-6-7-5(2-3-8)4-10-6/h4,8H,2-3H2,1H3

InChI Key

SKDWUYPWWLQCFC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CS1)CCO

Origin of Product

United States

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